2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine

Lipophilicity Drug-likeness Scaffold optimization

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine (CAS 933726-01-3) is a heterocyclic primary amine combining a 1,3-thiazole ring, a chiral ethanamine linker, and a terminal trifluoromethyl (CF₃) group. It is a low-molecular-weight (182.17 g/mol) liquid with a computed XLogP3-AA of 1, a topological polar surface area of 67.2 Ų, and one hydrogen-bond donor.

Molecular Formula C5H5F3N2S
Molecular Weight 182.16
CAS No. 933726-01-3
Cat. No. B2551842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine
CAS933726-01-3
Molecular FormulaC5H5F3N2S
Molecular Weight182.16
Structural Identifiers
SMILESC1=CSC(=N1)C(C(F)(F)F)N
InChIInChI=1S/C5H5F3N2S/c6-5(7,8)3(9)4-10-1-2-11-4/h1-3H,9H2
InChIKeyMAIHPBYKEIKBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine (CAS 933726-01-3): A Unique Trifluoromethyl-Thiazole Building Block


2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine (CAS 933726-01-3) is a heterocyclic primary amine combining a 1,3-thiazole ring, a chiral ethanamine linker, and a terminal trifluoromethyl (CF₃) group [1]. It is a low-molecular-weight (182.17 g/mol) liquid with a computed XLogP3-AA of 1, a topological polar surface area of 67.2 Ų, and one hydrogen-bond donor [1]. These properties position it as a compact, moderately lipophilic scaffold for medicinal chemistry, particularly as a chiral building block in kinase-targeted probe synthesis [2].

Why In-Class Thiazole Ethanamines Cannot Replace 933726-01-3 in Chiral Amine-Dependent Syntheses


Although numerous thiazole-2-ethanamine analogs exist, simple substitution is not feasible when the intended application requires the electronic and steric profile conferred by the CF₃ group. The trifluoromethyl group significantly alters the pKa of the adjacent amine, reduces basicity, and increases metabolic stability relative to non-fluorinated or monofluorinated congeners [1]. Moreover, the chiral center at the α-carbon of the ethanamine bridge means that the racemic mixture (CAS 933726-01-3) and the single enantiomer (e.g., (S)-isomer, CAS 1344513-61-6) may exhibit different reactivity in asymmetric syntheses [2]. Procurement of the wrong stereochemical form can lead to failed chiral resolution or altered biological activity of the final compound [2].

Head-to-Head Comparative Evidence for 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine vs. Closest Analogs


Physicochemical Differentiation vs. Non-Fluorinated Parent: Lipophilicity and Hydrogen-Bonding Capacity

The target compound exhibits a computed XLogP3-AA of 1, a hydrogen-bond acceptor count of 6, and a topological polar surface area (TPSA) of 67.2 Ų [1]. These values are substantially modified relative to the hypothetical non-fluorinated analog 1-(1,3-thiazol-2-yl)ethanamine (predicted XLogP ≈ 0.1, HBA = 3, TPSA ≈ 51 Ų) . The increase in lipophilicity and hydrogen-bond acceptor capacity imparted by the CF₃ group enhances membrane permeability and target-binding potential is a well-established phenomenon in fluorinated medicinal chemistry [2].

Lipophilicity Drug-likeness Scaffold optimization

Chiral Purity and Enantiomeric Availability: Racemate vs. (S)-Enantiomer Separation Efficiency

Commercial suppliers offer both the racemic mixture (CAS 933726-01-3, typical purity 98% ) and the (S)-enantiomer (CAS 1344513-61-6) . The availability of pre-resolved enantiomers eliminates the need for costly chiral chromatography. For example, in the synthesis of SARM1 inhibitors described in US 11,629,136, the (S)-enantiomer of a closely related building block (2,2,2-trifluoro-1-(5-(pyridin-4-ylmethyl)thiazol-2-yl)ethan-1-amine) was employed directly to control the stereochemistry of the final drug candidate [1].

Chiral resolution Asymmetric synthesis Enantiomeric excess

Patent-Backed Utility in SARM1 Inhibitor Synthesis vs. Simple Thiazole Analogues

The 2,2,2-trifluoro-1-(thiazol-2-yl)ethan-1-amine scaffold is explicitly utilized in the synthesis of potent SARM1 inhibitors. In US 11,629,136, a derivative bearing this scaffold ((S)-2,2,2-trifluoro-1-(5-(pyridin-4-ylmethyl)thiazol-2-yl)ethan-1-amine) demonstrated an IC₅₀ of 5.5 μM against SARM1 NADase activity [1]. In contrast, simple thiazole-2-amine derivatives lacking the CF₃-ethanamine motif showed no reported SARM1 activity in the same patent [1].

SARM1 inhibition Neuroprotection Axonal degeneration

Where 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine Outperforms Generic Thiazole Building Blocks


Asymmetric Synthesis of Kinase Inhibitors Requiring a Chiral CF₃-Bearing Amine

In kinase drug discovery programs where the (S)- or (R)-configuration is critical for target selectivity, the (S)-enantiomer of this scaffold (CAS 1344513-61-6) provides a direct enantiopure input, circumventing chiral chromatography. This is exemplified in the SAR of SARM1 inhibitors, where the (S)-isomer is an integral part of the pharmacophore [1].

Metabolic Stability Optimization of Lead Compounds via CF₃ Incorporation

When a lead series suffers from rapid oxidative metabolism or poor membrane permeability, replacement of a methyl or hydrogen with a CF₃ group on the α-carbon of the ethanamine linker can enhance metabolic half-life and logD without significantly increasing molecular weight. The target compound serves as a direct precursor for such modifications [2].

Fragment-Based Screening Libraries Targeting CNS Enzymes

With a molecular weight of 182.17 g/mol and a computed XLogP3-AA of 1, this compound meets fragment-like physicochemical criteria. Its balanced lipophilicity and hydrogen-bonding capacity make it suitable for inclusion in fragment libraries designed for blood-brain-barrier-penetrant targets [2].

Process Chemistry Scale-Up of Neuroprotective Agents

Patented synthetic routes to SARM1 inhibitors utilize this scaffold at multi-gram scale. Industrial procurement teams sourcing the racemic building block (933726-01-3) at >98% purity can directly adopt the published procedures, accelerating process development and ensuring supply chain alignment with regulatory starting material requirements [1].

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.